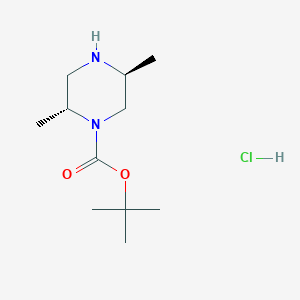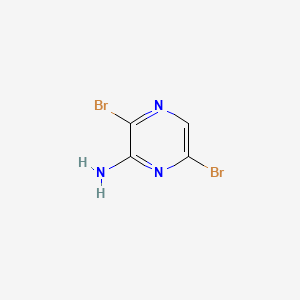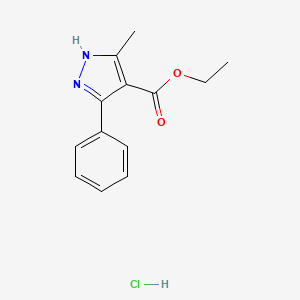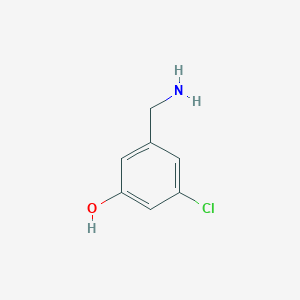![molecular formula C10H6ClN3O6 B1394372 [5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1216502-69-0](/img/structure/B1394372.png)
[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Übersicht
Beschreibung
This compound is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, a nitro group, and an oxadiazole ring . Phenylacetic acid derivatives are known to possess various types of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s worth noting that a variety of synthesis methods have been reported for pyrazole derivatives, which are five-membered heterocycles like oxadiazole .Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring (a benzene ring with a carbon bearing a nitro group), a carboxylic acid group, and an oxadiazole ring .Wissenschaftliche Forschungsanwendungen
Anti-Salmonella Typhi Activity : One study synthesized various 1,3,4-oxadiazole derivatives, including those related to the chemical , which showed significant antibacterial activity against Salmonella typhi (Salama, 2020).
In Vitro Cytotoxicity for Cancer Cell Lines : Research on 1,3,4-oxadiazoline derivatives from 2-hydroxy-5-iodobenzoic acid, a related compound, demonstrated good inhibitory abilities on human cancer cell lines KB and Hep-G2 (Tien et al., 2018).
Antibacterial and Antifungal Activities : Another study on 2,5 disubstituted 1,3,4-oxadiazole derivatives highlighted their remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Antidiabetic Potential : Synthesis and evaluation of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, closely related compounds, revealed in vitro antidiabetic activity using the α-amylase inhibition assay (Lalpara et al., 2021).
Anticancer Evaluation : A study synthesized 1,3,4-oxadiazole derivatives for in vitro anticancer evaluation, demonstrating significant activity on various cancer cell lines (Salahuddin et al., 2014).
Anti-Staphylococcal Activity : Research on N-Acylhydrazones and new 1,3,4-Oxadiazole derivatives indicated strong activity against several strains of Staphylococcus aureus (Oliveira et al., 2012).
Anti-Inflammatory and Analgesic Agents : Fenbufen-based 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones, structurally related, were synthesized and found to have significant anti-inflammatory and analgesic activities (Husain et al., 2009).
Antimicrobial Properties : Synthesis and evaluation of 1,3,4-oxadiazole-based chalcone derivatives as antimicrobial agents showed potential against multidrug-resistant bacteria and fungi (Joshi & Parikh, 2013).
Corrosion Inhibition : A study investigated substituted oxadiazoles, including derivatives of 1,3,4-oxadiazole, for their effect on the corrosion of mild steel in HCl medium, indicating potential applications in material science (Lagrenée et al., 2001).
Eigenschaften
IUPAC Name |
2-[5-(2-chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O6/c11-7-3-5(14(18)19)1-2-6(7)9-12-13(4-8(15)16)10(17)20-9/h1-3H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYRFHWQKYSXTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NN(C(=O)O2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/structure/B1394292.png)
![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-](/img/structure/B1394293.png)
![Tert-butyl 4-{[3-fluoro-5-(trifluoromethyl)benzenesulfonyl]methyl}piperidine-1-carboxylate](/img/structure/B1394295.png)

![({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid](/img/structure/B1394301.png)
![[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394302.png)

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1394304.png)


![[1-(2,6-Difluorophenyl)cyclopropyl]methylamine](/img/structure/B1394307.png)
![4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1394308.png)
![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1394310.png)